Fmoc-Gln(Trt)-OH
CAS No.: 132327-80-1
VCID: VC21539662
Molecular Formula: C39H34N2O5
Molecular Weight: 610.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-Gln(Trt)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-trityl-L-glutamine, is a synthetic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). This compound plays a crucial role in the production of peptides, which are essential components in drugs, hormones, enzymes, and other biological molecules. The trityl protecting group on the side chain of the glutamine residue enhances its stability and solubility in various organic solvents, making it a preferred choice over other derivatives like Fmoc-Gln-OH . Applications in Peptide SynthesisFmoc-Gln(Trt)-OH is primarily used in the synthesis of therapeutic peptides, where its enhanced solubility and stability are beneficial. It prevents dehydration side reactions during peptide synthesis, particularly when using carbodiimide reagents . The trityl protecting group is typically removed with trifluoroacetic acid (TFA), which does not cause alkylation of tryptophan residues, ensuring the purity of the synthesized peptides . Research Findings and UsesFmoc-Gln(Trt)-OH is involved in various research areas, including the development of peptide-based therapeutics. Its role in synthesizing bioactive peptides is significant, as these peptides can exhibit enzyme inhibition, receptor binding, and modulation of cellular processes. Recent studies have utilized Fmoc-Gln(Trt)-OH in the synthesis of peptide substrates for biochemical assays related to COVID-19 drug design . Comparison with Other DerivativesFmoc-Gln(Trt)-OH offers better solubility and stability compared to Fmoc-Gln-OH, which lacks the trityl protecting group and is less soluble in DMF . Other derivatives like Fmoc-Lys(Trt)-OH and Fmoc-Ser-OH serve different purposes in peptide synthesis, such as introducing positive charges or facilitating phosphorylation studies.
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CAS No. | 132327-80-1 | |||||||||||||||
Product Name | Fmoc-Gln(Trt)-OH | |||||||||||||||
Molecular Formula | C39H34N2O5 | |||||||||||||||
Molecular Weight | 610.7 g/mol | |||||||||||||||
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid | |||||||||||||||
Standard InChI | InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t35-/m0/s1 | |||||||||||||||
Standard InChIKey | WDGICUODAOGOMO-DHUJRADRSA-N | |||||||||||||||
Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |||||||||||||||
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |||||||||||||||
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |||||||||||||||
Synonyms | Fmoc-Gln(Trt)-OH;132327-80-1;Nalpha-Fmoc-Ndelta-trityl-L-glutamine;N|A-Fmoc-N|A-trityl-L-glutamine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-(tritylamino)pentanoicacid;PubChem10017;KSC180C8T;47674_ALDRICH;SCHEMBL120503;FMOC-GLUTAMINE(TRT)-OH;N-Fmoc-N5-trityl-L-Glutamine;47674_FLUKA;CTK0I0189;MolPort-003-934-256;ACT07170;ZINC4544716;ANW-43307;CF-179;FC1237;MFCD00077056;AKOS015895396;AKOS015924207;RTR-004425;AK-46033;AB0012739 | |||||||||||||||
PubChem Compound | 10919157 | |||||||||||||||
Last Modified | Aug 15 2023 |
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